![molecular formula C22H19F2N3O4S B8210225 BET bromodomain inhibitor 1](/img/structure/B8210225.png)
BET bromodomain inhibitor 1
Descripción general
Descripción
BET bromodomain inhibitor 1 is a useful research compound. Its molecular formula is C22H19F2N3O4S and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality BET bromodomain inhibitor 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BET bromodomain inhibitor 1 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Therapy : BET proteins are significant targets in cancer research. BET bromodomain inhibitor 1 provides a structural framework for designing inhibitors that are selective for BET proteins or have dual activity against BET proteins and kinases. This makes it a promising candidate for cancer treatment (Ember et al., 2014). Moreover, this inhibitor has shown potential in treating specific cancer types like neuroblastoma, where it impairs growth and induces apoptosis, providing a survival advantage in in vivo models (Puissant et al., 2013). It also has applications in hematological malignancies and solid tumors (Ferri et al., 2016).
Inflammatory Diseases : BET bromodomain inhibitors have shown potential in modulating inflammation. For instance, RVX-297, a novel BET bromodomain inhibitor, can potentially modulate several disease states by disrupting interactions between BET bromodomains and transcription factors, which has implications for treating inflammatory diseases (Kharenko et al., 2016).
Neurological Disorders : BET bromodomain inhibitor 1 has potential applications in treating neurological disorders due to its action on the BET family of proteins (Theodoulou et al., 2016).
Cardiovascular Disease : Some studies suggest potential therapeutic applications of BET inhibitors in cardiovascular diseases (Ferri et al., 2016).
Viral Infections : Targeting BET bromodomains could also be beneficial in the treatment of inflammation and viral infections, offering new avenues for drug discovery (Filippakopoulos & Knapp, 2014).
Gene Regulation : BET bromodomain inhibition contributes significantly to gene regulation, highlighting its potential as a therapeutic strategy in cancer treatment (McKeown et al., 2014).
Clinical Trials : Several BET bromodomain inhibitors, including CPI-0610 and JQ1, are currently undergoing human clinical trials for treating hematological malignancies and pancreatic cancer, respectively, showing the progression of these compounds from research to potential clinical applications (Albrecht et al., 2016); (Leal et al., 2017).
Propiedades
IUPAC Name |
6-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylmethyl)pyridin-3-yl]-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)12-14-9-16(18-8-13(2)20-21(28)25-6-7-27(18)20)22(26-11-14)31-19-5-4-15(23)10-17(19)24/h4-11H,3,12H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETQFSCWDMJWMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)C3=CC(=C4N3C=CNC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BET bromodomain inhibitor 1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.